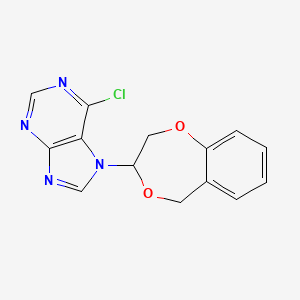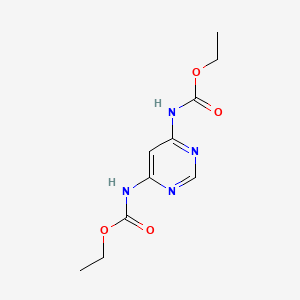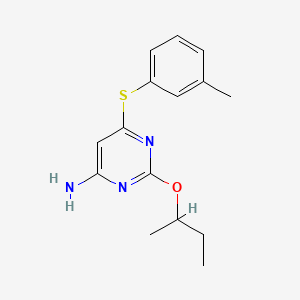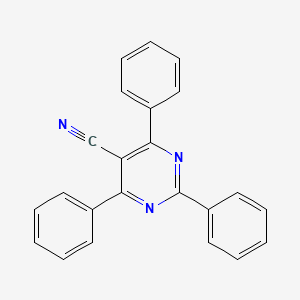![molecular formula C21H15F2N3 B12918881 N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine CAS No. 920529-87-9](/img/structure/B12918881.png)
N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a quinoline moiety and a difluorobenzyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Core: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Quinoline Moiety: The quinoline ring can be attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Addition of the Difluorobenzyl Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-2-amine: Similar structure with a different position of the amine group.
N-(3,4-Difluorobenzyl)-6-(quinolin-8-yl)pyridin-3-amine: Similar structure with a different position of the quinoline moiety.
Uniqueness
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
920529-87-9 |
|---|---|
Molekularformel |
C21H15F2N3 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-[(3,4-difluorophenyl)methyl]-5-quinolin-8-ylpyridin-3-amine |
InChI |
InChI=1S/C21H15F2N3/c22-19-7-6-14(9-20(19)23)11-26-17-10-16(12-24-13-17)18-5-1-3-15-4-2-8-25-21(15)18/h1-10,12-13,26H,11H2 |
InChI-Schlüssel |
MIHDQJJSHWMOJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C3=CC(=CN=C3)NCC4=CC(=C(C=C4)F)F)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)

![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)





![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)



